![molecular formula C23H28N2O3S B2972955 2-(3-((2,5-dimethylbenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878057-71-7](/img/structure/B2972955.png)
2-(3-((2,5-dimethylbenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
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Overview
Description
The compound “2-(3-((2,5-dimethylbenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide” is a complex organic molecule. It contains several functional groups including a sulfonyl group, an indole group, and an acetamide group. The 2,5-dimethylbenzyl part of the molecule is derived from 2,5-dimethylbenzyl chloride .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps. The 2,5-dimethylbenzyl group could be derived from 2,5-dimethylbenzyl chloride . The indole group could be synthesized using a Fischer indolisation , a well-known method for synthesizing indoles. The sulfonyl group could be introduced using a sulfonyl chloride in a substitution reaction. The acetamide group could be introduced using acetic anhydride or acetyl chloride in a nucleophilic acyl substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 2,5-dimethylbenzyl group would consist of a benzene ring with two methyl groups and a benzyl group attached . The indole group would consist of a benzene ring fused to a five-membered ring containing two nitrogen atoms . The sulfonyl group would consist of a sulfur atom double-bonded to two oxygen atoms and single-bonded to the benzyl group. The acetamide group would consist of a carbonyl group (C=O) attached to a nitrogen atom, which in turn is attached to two ethyl groups .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. The benzene rings in the 2,5-dimethylbenzyl and indole groups could undergo electrophilic aromatic substitution reactions. The sulfonyl group could undergo nucleophilic substitution reactions. The acetamide group could undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents . Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound.properties
IUPAC Name |
2-[3-[(2,5-dimethylphenyl)methylsulfonyl]indol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-5-24(6-2)23(26)15-25-14-22(20-9-7-8-10-21(20)25)29(27,28)16-19-13-17(3)11-12-18(19)4/h7-14H,5-6,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHMYRHGOIQRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2,5-dimethylbenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide |
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